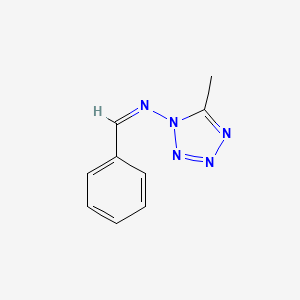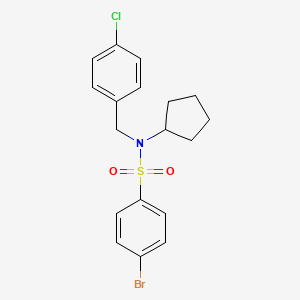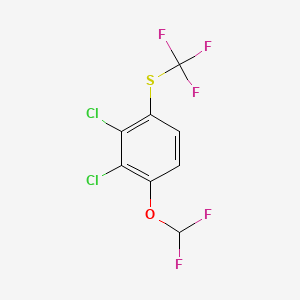
(E)-N-benzylidene-5-methyl-1H-tetrazol-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-benzalamino-tetrazole is a chemical compound with the molecular formula C9H9N5. It is a member of the tetrazole family, which is known for its diverse applications in various fields such as medicine, agriculture, and material science . The compound is characterized by its unique structure, which includes a tetrazole ring substituted with a methyl group and a benzalamino group.
準備方法
The synthesis of 5-Methyl-1-benzalamino-tetrazole typically involves the reaction of benzaldehyde hydrazone with triethyl orthoacetate in the presence of sodium azide and acetic acid. The reaction is carried out at 80°C for 2.5 hours, yielding the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
化学反応の分析
5-Methyl-1-benzalamino-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can replace the existing groups. Common reagents used in these reactions include sodium azide, acetic acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial materials and chemicals.
作用機序
The mechanism of action of 5-Methyl-1-benzalamino-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .
類似化合物との比較
5-Methyl-1-benzalamino-tetrazole can be compared with other tetrazole derivatives, such as:
- 5-Phenyl-1H-tetrazole
- 5-Methyl-1H-tetrazole
- 5-Benzyl-1H-tetrazole These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 5-Methyl-1-benzalamino-tetrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C9H9N5 |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
(Z)-N-(5-methyltetrazol-1-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C9H9N5/c1-8-11-12-13-14(8)10-7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7- |
InChIキー |
WPEIMSRVCICHJM-YFHOEESVSA-N |
異性体SMILES |
CC1=NN=NN1/N=C\C2=CC=CC=C2 |
正規SMILES |
CC1=NN=NN1N=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B14045190.png)








![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL](/img/structure/B14045237.png)



![zinc;(4S)-4-[[(2R)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate](/img/structure/B14045257.png)
